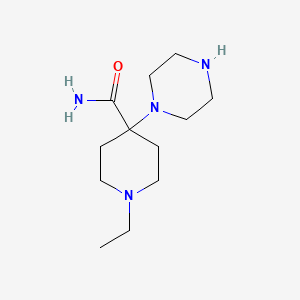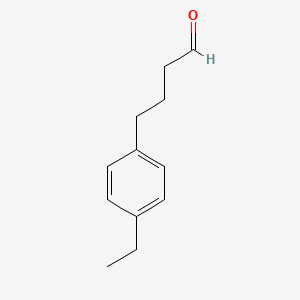
4-(4-Ethylphenyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylphenyl)butanal is an organic compound characterized by a butanal group attached to a 4-ethylphenyl group. This compound is part of the aldehyde family, which is known for its distinct carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Aldehydes are widely used in various industries, including perfumery, flavoring, and pharmaceuticals, due to their reactive nature and pleasant aromas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride to produce 4-ethylbenzene. This intermediate can then undergo a Grignard reaction with butanal to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(4-Ethylphenyl)butanoic acid. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired aldehyde .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethylphenyl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 4-(4-Ethylphenyl)butanoic acid
Reduction: 4-(4-Ethylphenyl)butanol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
4-(4-Ethylphenyl)butanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Ethylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
4-(4-Ethylphenyl)butanal can be compared with other similar compounds, such as:
4-(4-Methylphenyl)butanal: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and properties due to the difference in alkyl group size.
4-(4-Propylphenyl)butanal: Similar structure but with a propyl group instead of an ethyl group. The longer alkyl chain may affect its physical and chemical properties.
4-(4-Isopropylphenyl)butanal: Similar structure but with an isopropyl group.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
4-(4-ethylphenyl)butanal |
InChI |
InChI=1S/C12H16O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-10H,2-5H2,1H3 |
Clave InChI |
XMDJDTZOSAXKGT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


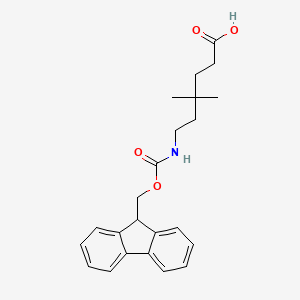
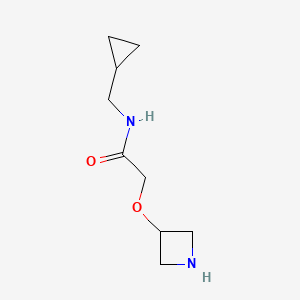
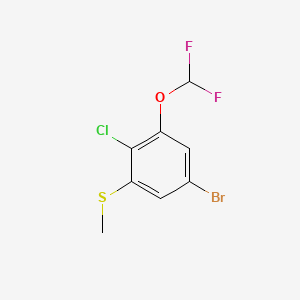
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
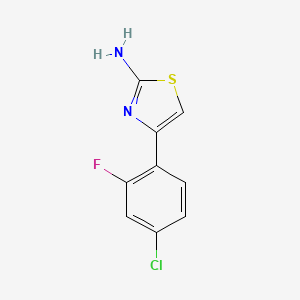
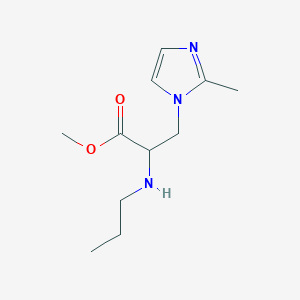
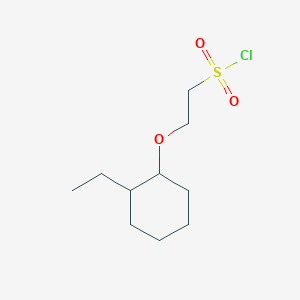

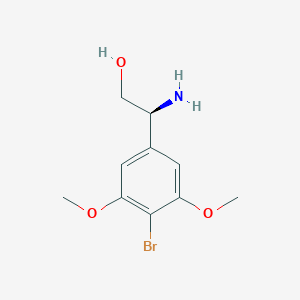

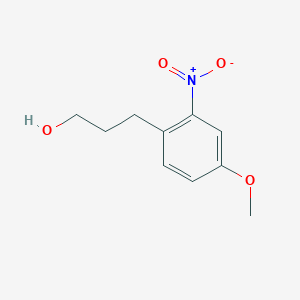
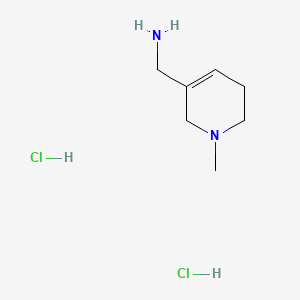
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)
